molecular formula C19H22N2O6S B6315491 7-Oxa-3-thia-2,4-diazaoctanoic acid, 6-methoxy-, 9H-fluoren-9-ylmethyl ester, 3,3-dioxide CAS No. 1771804-77-3

7-Oxa-3-thia-2,4-diazaoctanoic acid, 6-methoxy-, 9H-fluoren-9-ylmethyl ester, 3,3-dioxide

Cat. No.: B6315491
CAS No.: 1771804-77-3
M. Wt: 406.5 g/mol
InChI Key: HUYOMBHZNMTQPT-UHFFFAOYSA-N
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Description

7-Oxa-3-thia-2,4-diazaoctanoic acid, 6-methoxy-, 9H-fluoren-9-ylmethyl ester, 3,3-dioxide is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route includes the reaction of 6-methoxy-7-oxa-3-thia-2,4-diazaoctanoic acid with 9H-fluoren-9-ylmethyl chloride under controlled conditions to form the ester derivative. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in the presence of an acid catalyst.

  • Reduction: : Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium azide or iodide ions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound serves as a tool for studying enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it valuable in biochemical assays.

Medicine

The medical applications of this compound are vast, ranging from its use as a precursor in drug synthesis to its potential as a therapeutic agent. Its interaction with biological targets can lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The presence of functional groups such as the methoxy and fluoren-9-ylmethyl ester allows for binding to enzymes and receptors, leading to downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxa-3-thia-2,4-diazaoctanoic acid, 6-methoxy-

  • 9H-fluoren-9-ylmethyl ester derivatives

  • Other fluoren-9-ylmethyl esters

Uniqueness

What sets this compound apart from its similar counterparts is its specific arrangement of functional groups and the presence of the 3,3-dioxide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2,2-dimethoxyethylsulfamoyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-18(26-2)11-20-28(23,24)21-19(22)27-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18,20H,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYOMBHZNMTQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1771804-77-3
Record name ACETAL FMOC
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into an oven dried 2 L 4-neck round bottom flask was charged 9-fluorenylmethanol (50.0 g, 255 mmol) and anhydrous DCM (382 mL) at room temperature. The resulting slurry was cooled in an ice-bath to about 0-5° C. A solution of chlorosulfonyl isocyanate (CSI, 23.0 mL, 264 mmol) in anhydrous DCM (127 mL) was added dropwise to the slurry through an addition funnel over 22 minutes, maintaining the reaction mixture temperature at <5° C. The resulting mixture was stirred at 0-5° C. for 1.75 h, producing a thick white slurry. A solution of aminoacetaldehyde dimethyl acetal (27.9 mL, 255 mmol) in anhydrous DCM (382 mL) and 4-methylmorpholine (84.0 mL, 764 mmol) were added to the mixture at about 0-5° C. over 71 minutes. The resulting reaction mixture was then stirred in the ice bath for 1.5 hours. When HPLC showed the reaction was complete, the reaction mixture was acidified by the dropwise addition of a 1.0 M phosphoric acid (H3PO4, aq., 640 mL) over 22 minutes to pH 1-2. Water (300 mL), EtOAc (2150 mL) and heptane (250 mL) were then added and the resulting mixture was stirred for 10 minutes. The two phases were separated and the organic phase was washed sequentially with water (500 mL), heptane (300 mL) and water (2×500 mL) and dried over MgSO4. The filtrate was concentrated under vacuum to dryness. The resulting solids were redissolved in EtOAc (600 mL) at 65° C. and the warm solution was filtered into a clean 3 L round bottom flask. The filtrate was cooled to room temperature and stirred for 2.5 h before heptane (1200 mL) was then added via an addition funnel over 80 min. After stirring overnight at room temperature, the mixture was then cooled in an ice bath for 1 h. The resulting solids were collected by filtration, washed with 25% EtOAc/heptane (250 mL), and dried overnight at about 40-45° C. under vacuum to afford 9H-fluoren-9-ylmethyl {[(2,2-dimethoxyethyl)amino]sulfonyl}carbamate (91.3 g, 88% yield) as a white powder. 1H NMR (300 MHz, DMSO-d6) δ 11.43 (s, 1H), 7.98-7.85 (m, 3H), 7.76 (d, J=7.5 Hz, 2H), 7.43 (t, J=7.2 Hz, 2H), 7.33 (td, J=7.4, 1.1 Hz, 2H), 4.44-4.33 (m, 3H), 4.33-4.22 (m, 1H), 3.23 (s, 6H), 2.99 (t, J=5.8 Hz, 2H) ppm.
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
2150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
382 mL
Type
solvent
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three
Name
Quantity
127 mL
Type
solvent
Reaction Step Three
Quantity
27.9 mL
Type
reactant
Reaction Step Four
Quantity
84 mL
Type
reactant
Reaction Step Four
Name
Quantity
382 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
640 mL
Type
reactant
Reaction Step Six

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